1-(4-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Description
1-(4-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H18FN3O3 and its molecular weight is 391.402. The purity is usually 95%.
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Scientific Research Applications
Application in Imaging and Tracer Development
1-(4-Fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione and its derivatives have been explored for their potential in developing tracer molecules for non-invasive imaging, particularly in positron emission tomography (PET). This application is derived from studies involving fluorinated N,N-1,3-diMOM pyrimidine derivatives, which serve as model compounds in this field (Kraljević et al., 2011).
Synthesis and Characterization
The compound and its related derivatives have been synthesized and characterized, providing foundational knowledge for further research and applications. This includes the study of various substituted pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their anilines, amino pyridines, and hydrazides derivatives, which have been prepared and characterized by methods such as IR, 1H-NMR, 13C-NMR, and elemental analysis (Rauf et al., 2010).
Exploration in Herbicidal Activities
Some derivatives of this compound have shown promise in herbicidal activities. This includes a study on 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, which exhibited significant herbicidal activities against certain plant species (Huazheng, 2013).
Nonlinear Optical Properties
The compound and its derivatives have been studied for their third-order nonlinear optical properties, which are essential for the development of nonlinear optical materials for device applications. This includes investigations into the nonlinear refractive index, nonlinear absorption coefficient, and the magnitude of effective third-order susceptibility (Shettigar et al., 2009).
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3/c1-29-18-10-6-16(7-11-18)14-26-21(27)20-19(3-2-12-24-20)25(22(26)28)13-15-4-8-17(23)9-5-15/h2-12H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPQFFOTZGROML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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